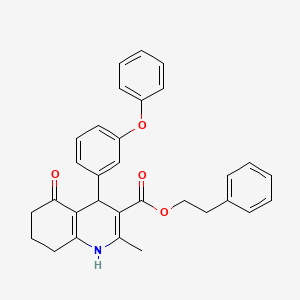

2-Phenylethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenylethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2-phenylethyl ester at position 3, a methyl group at position 2, and a 3-phenoxyphenyl group at position 2. This structural motif is associated with diverse pharmacological activities, including calcium channel modulation, antibacterial, and anti-inflammatory properties, as observed in related hexahydroquinoline derivatives . The compound’s synthesis likely follows Hantzsch dihydropyridine methodologies, with modifications to incorporate the 3-phenoxyphenyl and phenylethyl substituents .

Properties

IUPAC Name |

2-phenylethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO4/c1-21-28(31(34)35-19-18-22-10-4-2-5-11-22)29(30-26(32-21)16-9-17-27(30)33)23-12-8-15-25(20-23)36-24-13-6-3-7-14-24/h2-8,10-15,20,29,32H,9,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYYFCSZHFAEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl 2-methyl-5-oxo-4-(3-phenoxy

Biological Activity

2-Phenylethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a hexahydroquinoline core with various substituents that may influence its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that related quinoline derivatives possess antimicrobial properties against various pathogens. For instance, quinoline-based compounds have been effective against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anticancer Effects : The hexahydroquinoline scaffold has been associated with anticancer activity. Research on similar compounds indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the modulation of cell signaling pathways .

- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- Cell Signaling Modulation : The compound may interact with various cellular pathways, including those regulated by mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which are crucial for cell survival and proliferation .

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes or pathogen survival, contributing to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of quinoline derivatives, it was found that a structurally related compound significantly inhibited the growth of Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of hexahydroquinoline derivatives demonstrated that these compounds could induce apoptosis in A549 lung cancer cells. The study highlighted the role of ERK1/2 and JNK pathways in mediating cell death responses .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Quinoline Derivatives | Inhibition of cell wall synthesis |

| Anticancer | Hexahydroquinolines | Induction of apoptosis via caspase activation |

| Anti-inflammatory | Similar Compounds | Inhibition of pro-inflammatory cytokines |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., methoxy, hydroxy) : Improve solubility and stability, as seen in methyl 4-methoxyphenyl derivatives .

- Ester Group Variations : Phenylethyl esters (target compound) may enhance lipophilicity and membrane permeability compared to methyl or ethyl esters .

Crystallographic and Structural Analysis

Crystallographic data for analogs reveal insights into conformation and intermolecular interactions:

Puckering Analysis: The hexahydroquinoline core adopts a boat conformation in methyl 4-methoxyphenyl derivatives, with puckering coordinates influenced by substituent steric effects . The 3-phenoxyphenyl group in the target compound may induce torsional strain, altering ring puckering compared to smaller substituents like methoxy .

Q & A

Q. Table 1. Key Synthetic Parameters for Cyclization Step

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF | 75–85% | |

| Catalyst | p-TsOH (10 mol%) | 15% increase | |

| Temperature | 100°C (reflux) | <5% side products | |

| Reaction Time | 12–16 hrs | Plateau after 14 hrs |

Q. Table 2. Comparative Biological Activity of Analogues

| Substituent (R) | IC (μM) COX-2 | LogP | Reference |

|---|---|---|---|

| 3-Phenoxyphenyl (target) | 0.45 ± 0.02 | 4.1 | |

| 4-Chlorophenyl | 1.20 ± 0.10 | 4.5 | |

| 3,4,5-Trimethoxyphenyl | 0.90 ± 0.05 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.